Sub-Nanomolar Enzymatic Potency Distinguishes IDO1-IN-11 from Epacadostat, Navoximod, and Other Preclinical Tool Compounds
IDO1-IN-11 exhibits an enzymatic IC50 of 0.6 nM against IDO1, representing a substantial potency advantage over the clinical-stage inhibitors epacadostat (IC50 = 71.8 nM) and navoximod (EC50 = 75 nM) [1]. This 120-fold difference in potency may translate to distinct experimental windows and dosing requirements in preclinical models .
| Evidence Dimension | IDO1 enzymatic inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.6 nM |
| Comparator Or Baseline | Epacadostat: IC50 = 71.8 nM; Navoximod: EC50 = 75 nM |
| Quantified Difference | ~120-fold greater potency than epacadostat; ~125-fold greater potency than navoximod |
| Conditions | Recombinant IDO1 enzymatic assay (fluorometric or similar) |
Why This Matters
Researchers requiring low-nanomolar or sub-nanomolar target engagement for cellular or in vivo studies may prioritize IDO1-IN-11 to minimize off-target liabilities associated with higher compound concentrations.
- [1] TargetMol. (n.d.). Epacadostat product page. Retrieved from https://www.targetmol.cn/compound/epacadostat View Source
